Validated Utility as a PROTAC Linker: A Core Component in a High-Value Therapeutic Modality
Methyl 4-aminomethylphenylacetate (as its hydrochloride salt) is specifically validated and commercialized as a PROTAC linker. This application is not a general property of all phenylacetic acid esters; it is specific to this scaffold which provides an optimal balance of length, rigidity, and functional handles for conjugating E3 ligase ligands to target protein ligands. The compound enables the synthesis of bifunctional molecules that induce targeted protein degradation, a mechanism distinct from traditional small-molecule inhibition .
| Evidence Dimension | Functional Utility in Drug Discovery |
|---|---|
| Target Compound Data | Validated as a PROTAC linker; key structural component for bifunctional degrader molecules. |
| Comparator Or Baseline | Common alkyl/aryl esters (e.g., ethyl 4-aminomethylphenylacetate) and other generic building blocks not validated for this specific application. |
| Quantified Difference | N/A (Qualitative difference in application space) |
| Conditions | PROTAC synthesis and development workflows . |
Why This Matters
This specific, validated application provides a clear, high-value use-case for procurement, distinguishing it from general-purpose synthetic intermediates.
